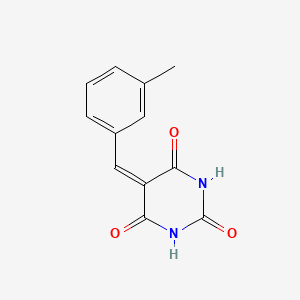
5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione is a heterocyclic compound that features a pyrimidine ring fused with a trione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione typically involves the condensation of barbituric acid with 3-methylbenzaldehyde under basic conditions. The reaction is usually carried out in ethanol as a solvent, with a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trione structure to form different derivatives.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Barbituric Acid Derivatives: These compounds share the trione structure and have similar reactivity.
Pyrimidine Derivatives: Compounds with a pyrimidine ring exhibit similar chemical behavior and applications.
特性
CAS番号 |
93289-22-6 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N2O3/c1-7-3-2-4-8(5-7)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17) |
InChIキー |
JZXHTWPQBJLZIU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















